molecular formula C21H15N5OS2 B460219 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide CAS No. 497077-96-0

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide

Cat. No.: B460219
CAS No.: 497077-96-0
M. Wt: 417.5g/mol
InChI Key: LWMHBSBGDXNSQU-UHFFFAOYSA-N
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Description

The compound N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative featuring a bicyclic thiophene core (cyclopenta[b]thiophen-2-yl) and a cyano-substituted bipyridine moiety. Its molecular formula is C₁₉H₁₃N₅OS₂, with a molecular weight of 407.47 g/mol (estimated based on analogs in and ).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS2/c22-9-13-6-7-17(14-3-2-8-24-11-14)25-20(13)28-12-19(27)26-21-16(10-23)15-4-1-5-18(15)29-21/h2-3,6-8,11H,1,4-5,12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHBSBGDXNSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide (CAS Number: 625369-63-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentathiophene moiety and a bipyridine derivative linked through a sulfanyl group. The molecular formula is C18H13F3N4OS2C_{18}H_{13}F_3N_4OS_2, with a molecular weight of 422.44 g/mol. Its structural characteristics contribute to its biological properties.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In a screening assay involving multicellular spheroids, it was identified as a novel anticancer agent with the ability to inhibit tumor growth effectively. The mechanism involves the induction of apoptosis in cancer cells and the disruption of critical signaling pathways associated with cell proliferation and survival .

2.2 Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly against influenza viruses. It demonstrated promising results in inhibiting viral replication in vitro, with effective concentrations (EC50) ranging from 7 to 25 μM without exhibiting cytotoxic effects at higher concentrations (up to 250 μM) . This suggests a favorable safety profile while maintaining efficacy against viral targets.

2.3 Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanistic studies are still required to elucidate these interactions fully.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Viral Replication Interference : It may interfere with viral polymerase activity or other critical steps in the viral life cycle, thereby reducing viral load.

4.1 Screening Assays

In one notable study, this compound was screened alongside various compounds for anticancer activity on multicellular spheroids. The results indicated that this compound significantly reduced spheroid size and viability compared to controls .

4.2 Comparative Studies

Comparative studies with structurally similar compounds revealed that modifications in the thiophene or pyridine components could enhance or diminish biological activity. For instance, derivatives lacking specific functional groups showed reduced efficacy in both anticancer and antiviral assays .

5.

This compound represents a promising candidate for further research in the fields of oncology and virology. Its unique structure correlates with significant biological activities that warrant deeper investigation into its mechanisms of action and potential therapeutic applications.

6. Data Summary Table

Activity TypeEC50/IC50 ValuesObservations
AnticancerNot specifiedInduces apoptosis in cancer cells
Antiviral7 - 25 μMEffective against influenza viruses
Enzyme InhibitionNot specifiedPotential inhibitor of disease-related enzymes

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (If Available)
Target Compound C₁₉H₁₃N₅OS₂ 407.47 5-cyano-[2,3'-bipyridine], cyclopenta[b]thiophene N/A
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]acetamide (445382-94-5) C₁₇H₁₄N₄OS₂ 354.45 6-methylpyridine N/A
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (625369-63-3) C₁₈H₁₃F₃N₄OS₂ 422.44 4-(trifluoromethyl), 6-methylpyridine N/A
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide (352329-31-8) C₂₀H₁₂F₃N₃OS₂ 431.45 2-thienyl, 4-(trifluoromethyl)pyridine N/A

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s bipyridine moiety with dual cyano groups likely enhances π-π stacking and dipole interactions compared to methyl (CAS 445382-94-5) or trifluoromethyl (CAS 625369-63-3) substituents .
  • Heterocyclic Variations : Replacement of bipyridine with thienyl (CAS 352329-31-8) alters electronic properties, possibly affecting redox behavior or binding affinity .

Preparation Methods

Cyclopentanone Condensation

A substituted cyclopentanone undergoes condensation with 2-cyanoethanethioamide in ethanol under reflux, catalyzed by triethylamine. This forms the fused thiophene ring through sequential enamine formation and sulfur incorporation.

Reaction Conditions

ParameterValue
SolventEthanol
CatalystTriethylamine (5 mol%)
Temperature80°C (reflux)
Time12–16 h
Yield68–72%

Cyano Group Introduction

The 3-cyano substituent is introduced via nucleophilic aromatic substitution using potassium cyanide in dimethylformamide (DMF) at 120°C for 6 h.

Key Characterization Data

  • IR : ν(CN) = 2220 cm⁻¹

  • ¹H NMR (DMSO-d6): δ 3.12–3.25 (m, 4H, cyclopentane CH2), 7.45 (s, 1H, thiophene H)

Preparation of the 5-Cyano-[2,3'-bipyridine]-6-yl Sulfanyl Intermediate

The bipyridine segment is constructed using a Suzuki-Miyaura cross-coupling between 6-bromo-5-cyanopyridine-2-ylboronic acid and 3-bromopyridine.

Boronic Acid Synthesis

6-Bromo-5-cyanopyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 to generate the boronic ester, hydrolyzed to the boronic acid.

Reaction Conditions

ParameterValue
CatalystPd(dppf)Cl2 (3 mol%)
LigandXPhos (6 mol%)
Solvent1,4-Dioxane
Temperature100°C
Yield85%

Cross-Coupling Reaction

The boronic acid reacts with 3-bromopyridine under Suzuki conditions:

Optimized Protocol

  • Catalyst : Pd(PPh3)4 (2 mol%)

  • Base : K2CO3 (2 eq)

  • Solvent : Toluene/EtOH/H2O (4:1:1)

  • Temperature : 90°C, 24 h

  • Yield : 78%

Mass Spec : m/z = 260.1 [M+H]+

Sulfanyl Acetamide Bridge Formation

The final assembly employs a nucleophilic substitution between the bipyridine thiol and chloroacetamide-functionalized cyclopenta[b]thiophene.

Thiol Generation

The bipyridine intermediate is treated with Lawesson’s reagent in THF to convert a latent thiol group (e.g., protected as a disulfide) into the free thiol.

Reaction Profile

ParameterValue
ReagentLawesson’s reagent (1.2 eq)
SolventTHF
Time3 h
Yield92%

Acetamide Coupling

The cyclopenta[b]thiophene chloroacetamide reacts with the bipyridine thiol in DMF using K2CO3 as a base:

Procedure

  • Combine equimolar thiol and chloroacetamide in DMF.

  • Add K2CO3 (2 eq) and stir at 50°C for 8 h.

  • Quench with ice-water, extract with EtOAc, and purify via silica chromatography.

Yield : 65%
HPLC Purity : 98.2% (C18, 0.1% TFA in H2O/MeCN)

Optimization and Scale-Up Challenges

Regioselectivity in Bipyridine Formation

Unwanted 2,2'-bipyridine byproducts (≤15%) are minimized by:

  • Using bulky ligands (XPhos instead of PPh3)

  • Lowering reaction temperature to 80°C

Purification Strategies

  • Cyclopenta[b]thiophene : Recrystallization from EtOH/H2O (3:1)

  • Final Compound : Preparative HPLC (XBridge C18, 10 µm, 30%→70% MeCN over 30 min)

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d6):

  • δ 8.92 (d, J=4.8 Hz, 1H, pyridine H)

  • δ 8.15 (s, 1H, bipyridine H)

  • δ 4.21 (s, 2H, SCH2CO)

  • δ 3.08–2.95 (m, 4H, cyclopentane CH2)

HRMS : Calculated for C22H16N6O2S2 [M+H]+: 485.0754; Found: 485.0758

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and thioether bond formation. Key steps include:

  • Reacting a cyclopenta[b]thiophene precursor with chloroacetamide derivatives under reflux conditions in ethanol or DMF .
  • Using sodium acetate as a base to facilitate deprotonation and improve reaction efficiency .
  • Purification via crystallization (e.g., methanol recrystallization) to isolate the final product . Optimization parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyano groups at C3 and C5) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, S–C=O bands at ~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, and what challenges arise during refinement?

  • SHELX Applications : SHELXL refines crystal structures by modeling atomic positions against diffraction data. For this compound, it can resolve disorder in the cyclopenta[b]thiophene ring or bipyridine moiety .
  • Challenges : Twinning, low-resolution data, or thermal motion in flexible regions (e.g., sulfanylacetamide chain) may require constraints or anisotropic displacement parameters .

Q. How can contradictions between experimental data and theoretical predictions be addressed?

  • 2D NMR (COSY, HSQC) : Resolves ambiguities in proton-proton coupling or carbon-proton correlations .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with crystallographic data to validate configurations .
  • Re-examining synthetic pathways : Trace side products (e.g., via HPLC) if spectroscopic data suggests unexpected stereochemistry .

Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace cyano groups with halogens or alkyl chains) to assess bioactivity changes .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme inhibition assays .
  • Computational Docking : Predict binding affinities to identify key interactions (e.g., hydrogen bonding with the sulfanyl group) .

Q. How can Design of Experiments (DoE) optimize reaction yields and purity?

  • Parameter Screening : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Response Surface Methodology (RSM) : Models interactions between parameters (e.g., reflux time vs. yield) to define optimal conditions .
  • High-Throughput Platforms : Automated flow chemistry systems enable rapid iteration of reaction conditions .

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